molecular formula C24H43NO B596310 2-((Octadecyloxy)methyl)pyridine CAS No. 1228182-56-6

2-((Octadecyloxy)methyl)pyridine

Cat. No.: B596310
CAS No.: 1228182-56-6
M. Wt: 361.614
InChI Key: CIMKFNVBRHPSRA-UHFFFAOYSA-N
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Description

2-((Octadecyloxy)methyl)pyridine is a chemical compound with the molecular formula C24H43NO and a molecular weight of 361.60432 . It is characterized by the presence of a pyridine ring substituted with an octadecyloxy group at the 2-position. This compound is known for its unique combination of hydrophilic and hydrophobic properties, making it useful in various applications.

Preparation Methods

The synthesis of 2-((Octadecyloxy)methyl)pyridine typically involves the reaction of pyridine with an octadecyloxy methylating agent under specific conditions. One common method includes the use of a continuous flow system where the starting material is progressed through a column packed with a suitable catalyst, such as Raney® nickel, using a low boiling point alcohol like 1-propanol at high temperature . This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to conventional batch processes.

Chemical Reactions Analysis

2-((Octadecyloxy)methyl)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-((Octadecyloxy)methyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Octadecyloxy)methyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the long hydrophobic chain allows the compound to integrate into lipid bilayers, affecting membrane properties and ion transport .

Comparison with Similar Compounds

2-((Octadecyloxy)methyl)pyridine can be compared with other similar compounds such as:

These comparisons highlight the unique combination of hydrophilic and hydrophobic properties of this compound, making it distinct in its applications and interactions.

Biological Activity

2-((Octadecyloxy)methyl)pyridine is a pyridine derivative that has garnered interest in various biological applications due to its unique structural properties. This compound, characterized by the presence of a long-chain alkoxy group, exhibits potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C24H43NOC_{24}H_{43}NO with a molecular weight of 361.60 g/mol. The structure includes a pyridine ring substituted with an octadecyloxy methyl group, which influences its solubility and interaction with biological systems.

Antimicrobial Activity

Pyridine derivatives have also been explored for their antimicrobial properties. Compounds with long-chain alkoxy groups often display enhanced membrane activity against bacteria and fungi due to their amphiphilic nature. This characteristic can facilitate the disruption of microbial membranes, leading to cell death.

Table 2: Antimicrobial Activity of Pyridine Derivatives

Compound NameTarget OrganismActivityReference
Octadecylpyridinium bromideStaphylococcus aureusBactericidalOngoing research
This compoundPotential broad-spectrum activityNot specifiedOngoing research

Mechanistic Insights

The biological activity of this compound may be attributed to several mechanisms:

  • Membrane Disruption : The long hydrophobic tail can insert into lipid bilayers, potentially disrupting membrane integrity.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.
  • Gene Expression Modulation : Modifications on the pyridine ring can influence gene expression pathways relevant to tumor growth and immune response.

Case Studies

While direct case studies on this compound are scarce, analogous compounds have been studied extensively:

  • Study on Pyridinium Salts : Research has demonstrated that pyridinium salts exhibit significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance or alter biological activity.
  • Antimicrobial Efficacy : A study highlighted the effectiveness of similar long-chain alkoxy-pyridines against resistant strains of bacteria, indicating a potential therapeutic application for infections.

Properties

IUPAC Name

2-(octadecoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25-24/h17-18,20-21H,2-16,19,22-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMKFNVBRHPSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720094
Record name 2-[(Octadecyloxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-56-6
Record name 2-[(Octadecyloxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-56-6
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